3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Catalog No.
S758057
CAS No.
34576-90-4
M.F
C9H3Cl3O2S
M. Wt
281.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

CAS Number

34576-90-4

Product Name

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

IUPAC Name

3,4,6-trichloro-1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H3Cl3O2S

Molecular Weight

281.5 g/mol

InChI

InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14)

InChI Key

WUTBSOJTMUNLCC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a chlorinated aromatic compound with the molecular formula C9H3Cl3O2SC_9H_3Cl_3O_2S. It features a benzothiophene core, which is characterized by a fused benzene and thiophene ring structure. The presence of three chlorine atoms at the 3, 4, and 6 positions contributes to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its ability to interact with various biological targets .

Currently, there is no documented information regarding the mechanism of action of 3,4,6-TCBCA.

  • Chlorine Substituents: The presence of chlorine atoms suggests potential skin and eye irritation. Standard laboratory practices for handling potentially toxic chemicals should be followed.
  • Unknown Toxicity: Given the absence of data, it is advisable to treat 3,4,6-TCBCA as potentially hazardous and avoid inhalation, ingestion, or skin contact.

Possible Research Areas:

Due to the presence of a carboxylic acid group and a chlorinated benzothiophene core, 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid could be of interest for research in several areas:

  • Organic Synthesis: The compound could potentially serve as a building block for the synthesis of more complex molecules with desired properties.
  • Material Science: The chlorinated structure and the presence of a carboxylic acid group suggest potential applications in the development of novel functional materials.
  • Medicinal Chemistry: The carboxylic acid functionality could allow for the conjugation with biologically active molecules, leading to potential drug candidates.

However, it is important to note that these are just speculative applications based on the compound's structure. There is no scientific literature available to confirm these possibilities.

Finding More Information:

For further information on the scientific research of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, you can explore scientific databases such as:

  • PubChem: PubChem 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
  • SciFinder: SciFinder: (subscription required)
  • Google Scholar: Google Scholar:

The reactivity of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid can be attributed to the electrophilic nature of the chlorine substituents. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or amination.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of substituted benzothiophenes.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine substituents.

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid has been studied for its biological activity, particularly as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein involved in cell survival pathways. It exhibits a Ki value of approximately 59 μM for binding to Mcl-1, indicating moderate potency as an antitumor agent. Additionally, it has been explored for its potential effects on other biological targets, including toll-like receptor pathways and D-amino acid oxidase activity .

Several synthetic routes have been developed for the preparation of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid:

  • Chlorination of Benzothiophene Derivatives: Starting from benzothiophene or its derivatives, chlorination using chlorine gas or chlorinating agents can introduce chlorine atoms at the desired positions.
  • Carboxylation: Following chlorination, a carboxylation step can be performed using carbon dioxide in the presence of a base to introduce the carboxylic acid functional group.
  • Multi-step Synthesis: Alternative methods may involve multi-step synthesis where intermediates are formed through various coupling reactions before reaching the final product.

The compound finds applications in various fields:

  • Medicinal Chemistry: As a potential therapeutic agent targeting cancer pathways.
  • Biochemical Research: Utilized as a tool compound for studying protein interactions and cellular signaling pathways.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its bioactivity.

Interaction studies have revealed that 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid can effectively bind to specific protein targets within cells. Its role as an inhibitor of Mcl-1 suggests that it may induce apoptosis in cancer cells by disrupting survival signaling pathways. Additionally, studies have indicated interactions with toll-like receptors and other immune-related proteins, highlighting its potential in immunotherapy .

Several compounds share structural similarities with 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,6-Dichloro-1-benzothiophene-2-carboxylic acidC9H5Cl2O2SFewer chlorine substituents; different biological activity
3-Chloro-1-benzothiophene-2-carboxylic acidC9H6ClO2SOnly one chlorine; less potent as an Mcl-1 inhibitor
4-Chloro-1-benzothiophene-2-carboxylic acidC9H6ClO2SDifferent position of chlorine; varied reactivity

The uniqueness of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid lies in its specific arrangement of chlorine atoms and their effects on biological activity and chemical reactivity. This structural configuration enhances its potency as an inhibitor and differentiates it from other similar compounds.

IUPAC Nomenclature and Molecular Identity

The compound is systematically named 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid according to IUPAC guidelines. Its molecular formula is C₉H₃Cl₃O₂S, with a molecular weight of 281.54 g/mol. The CAS Registry Number 34576-90-4 uniquely identifies it in chemical databases.

Structural Features

The molecule comprises a benzothiophene core (a fused benzene and thiophene ring) substituted with three chlorine atoms at positions 3, 4, and 6, and a carboxylic acid group at position 2. The chlorine atoms introduce significant steric and electronic effects, while the carboxylic acid enables hydrogen bonding and salt formation.

Table 1: Key Structural Attributes

PropertyDescription
Core structureBenzothiophene (fused benzene-thiophene)
Substituents-Cl at C3, C4, C6; -COOH at C2
Bond anglesDistorted due to steric hindrance from Cl

Spectral Data

  • NMR: The proton NMR spectrum exhibits signals for aromatic protons (δ 7.2–7.8 ppm) and a carboxylic acid proton (δ 12–13 ppm).
  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl vibrations).
  • Mass Spectrometry: A molecular ion peak at m/z 281.5 confirms the molecular weight.

Identification Parameters

The compound possesses several key identification parameters that distinguish it from other related chemicals [2]. These parameters include its molecular weight of 281.5 g/mol, which is calculated based on the atomic weights of its constituent elements [1]. The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14), providing a standardized method for representing its chemical structure in a computer-readable format [2] [5].

Physical Properties

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid exhibits specific physical properties that are characteristic of its molecular structure and composition [6]. The compound exists as a solid at room temperature, typically appearing as an off-white to light-colored crystalline material [5] [6]. It has a melting point range of 248-250°C, indicating the temperature at which it transitions from solid to liquid state [6]. The boiling point is estimated to be approximately 455.0±40.0°C at standard pressure, although this property is less relevant for practical applications due to potential decomposition before reaching this temperature [6].

Table 1: Chemical and Physical Properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

PropertyValue
Molecular FormulaC₉H₃Cl₃O₂S
Molecular Weight (g/mol)281.5
CAS Number34576-90-4
IUPAC Name3,4,6-trichloro-1-benzothiophene-2-carboxylic acid
Melting Point (°C)248-250
Boiling Point (°C)455.0±40.0
Density (g/cm³)1.7±0.1
Physical StateSolid
ColorOff-white to light colored
Flash Point (°C)229.0±27.3
Vapor Pressure (mmHg at 25°C)0.0±1.2
Polarizability (10⁻²⁴cm³)25.4±0.5

Solubility and Stability

The solubility profile of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is an important consideration for its handling and potential applications [6]. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), with a solubility of at least 20 mg/ml [5]. However, its solubility in water is expected to be limited due to its predominantly hydrophobic structure, which is typical for compounds containing multiple aromatic rings and halogen substituents [6] [5]. Regarding stability, the compound is generally stable at room temperature but is recommended to be stored at -4°C for short-term storage (1-2 weeks) and at -20°C for long-term storage (1-2 years) to maintain its chemical integrity [6].

Structural Configuration

The structural configuration of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is characterized by its unique molecular architecture, which determines its chemical behavior and properties [3] [7]. Understanding this configuration requires examination of its core structure, substituent patterns, and three-dimensional arrangement [8].

Core Structure

The fundamental structural unit of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is the benzothiophene scaffold, which consists of a benzene ring fused with a thiophene ring [3]. Specifically, the compound features a benzo[b]thiophene core, where the benzene ring is fused at the 2,3-position (or [b] site) of the thiophene ring [3]. This fused bicyclic system creates a planar, aromatic structure with 10π electrons delocalized throughout the ring system, contributing to its stability and chemical reactivity [3] [7].

Table 2: Structural Configuration of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

PropertyDescription
Core StructureBenzothiophene scaffold with chlorine and carboxylic acid substituents
Ring SystemFused bicyclic system with benzene and thiophene rings
Heterocyclic ComponentThiophene ring containing sulfur atom
Aromatic CharacterFully aromatic compound with 10π electrons
SubstituentsThree chlorine atoms and one carboxylic acid group
Chlorine PositionsPositions 3, 4, and 6 of the benzothiophene core
Carboxylic Acid PositionPosition 2 of the benzothiophene core
PlanarityNearly planar structure with slight deviations due to substituents
StereochemistryNo chiral centers, achiral molecule

Substitution Pattern

The substitution pattern in 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is defined by the presence of three chlorine atoms at positions 3, 4, and 6 of the benzothiophene core, and a carboxylic acid group at position 2 [1] [4]. This specific arrangement of substituents significantly influences the compound's electronic properties, reactivity, and physical characteristics [7]. The chlorine atoms, being electronegative, withdraw electron density from the aromatic system, affecting the distribution of electron density throughout the molecule [7] [9]. The carboxylic acid group at position 2 introduces additional functionality and reactivity to the molecule, enabling it to participate in various chemical reactions, including acid-base interactions and esterification [9].

Bond Characteristics

The bond characteristics of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid reflect its aromatic nature and the influence of its substituents [3] [7]. The carbon-carbon bonds within the aromatic rings exhibit typical aromatic bond lengths of approximately 1.39 Å, which are intermediate between single and double bonds due to resonance stabilization [7]. The carbon-sulfur bonds in the thiophene ring are typically around 1.74 Å, which is longer than the carbon-carbon bonds [3]. The carbon-chlorine bonds are approximately 1.73 Å in length, while the carbon-oxygen bonds in the carboxylic acid group include a shorter carbon-oxygen double bond (approximately 1.23 Å) and a longer carbon-oxygen single bond (approximately 1.36 Å) [7] [9].

Three-Dimensional Structure

The three-dimensional structure of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is predominantly planar due to the aromatic nature of the benzothiophene core [7]. However, slight deviations from perfect planarity may occur due to the presence of the substituents, particularly the carboxylic acid group and the chlorine atoms [7] [10]. The bond angles within the aromatic rings are approximately 120°, consistent with the sp² hybridization of the carbon atoms [7]. The carbon-sulfur-carbon angle in the thiophene ring is typically around 90°, which is smaller than the carbon-carbon-carbon angles due to the larger size of the sulfur atom and its different hybridization state [3] [7].

Electronic Properties

The electronic properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid are determined by its molecular structure, the nature of its substituents, and the distribution of electron density throughout the molecule [7] [9]. These properties influence its reactivity, spectroscopic characteristics, and potential applications [9].

Electronic Configuration

The electronic configuration of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is characterized by a delocalized π-electron system that extends across the benzothiophene framework [3] [7]. The aromatic rings contain conjugated double bonds, allowing for the delocalization of electrons, which contributes to the stability of the compound [3]. The sulfur atom in the thiophene ring contributes a lone pair of electrons to the aromatic system, enhancing the electron density in this region of the molecule [7]. The presence of three chlorine atoms and a carboxylic acid group as substituents significantly affects the electronic distribution within the molecule due to their electron-withdrawing nature [7] [9].

Table 3: Electronic and Bonding Characteristics of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

CharacteristicDescription
Electronic ConfigurationDelocalized π-electron system across benzothiophene framework
Molecular Orbital CharacterExtended conjugated molecular orbitals with aromatic character
HOMO-LUMO GapModerate gap typical of substituted aromatic compounds
Electron Density DistributionHigher electron density on aromatic rings, lower on electron-withdrawing groups
Dipole MomentNet dipole due to electronegative substituents and carboxylic acid group
PolarityPolar molecule with amphiphilic character
Electronegativity EffectsStrong electronegativity of Cl and O atoms affects electron distribution
Inductive EffectsElectron-withdrawing inductive effects from Cl atoms and COOH group
Resonance EffectsResonance stabilization through aromatic ring system

Bonding Characteristics

The bonding characteristics of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid reflect the hybridization states of its constituent atoms and the nature of the bonds between them [3] [7]. The carbon atoms in the aromatic rings are sp² hybridized, forming σ bonds with adjacent atoms and contributing one electron each to the π-electron system [3]. The sulfur atom in the thiophene ring participates in the aromatic system by contributing a pair of electrons from its 3p orbital [7]. The carbon-chlorine bonds are polar due to the electronegativity difference between carbon and chlorine, resulting in a partial positive charge on the carbon atoms and a partial negative charge on the chlorine atoms [7] [9]. The carboxylic acid group contains a carbonyl carbon that is sp² hybridized, forming a double bond with one oxygen atom and a single bond with the other oxygen atom, which is part of the hydroxyl group [9].

Spectroscopic Properties

The spectroscopic properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid provide valuable information about its structure and electronic characteristics [7] [9]. In infrared (IR) spectroscopy, the compound exhibits characteristic absorption bands corresponding to the O-H stretching vibration of the carboxylic acid group (3200-2800 cm⁻¹), the C=O stretching vibration (approximately 1700 cm⁻¹), and the C-Cl stretching vibrations (750-700 cm⁻¹) [9]. Nuclear magnetic resonance (NMR) spectroscopy reveals limited proton signals due to the high degree of substitution, with the aromatic protons appearing at chemical shifts (δ) of 7.0-8.0 parts per million (ppm) and the carboxylic acid proton at δ 10-13 ppm [9]. The carbon-13 NMR spectrum shows signals for the aromatic carbons at δ 120-140 ppm, the carboxylic carbon at approximately δ 165-170 ppm, and the carbons attached to chlorine at approximately δ 130-135 ppm [9].

Table 4: Spectroscopic Properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Spectroscopic MethodKey Features
IR SpectroscopyO-H stretching (3200-2800 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-Cl stretching (750-700 cm⁻¹)
UV-Visible SpectroscopyAbsorption maxima due to π→π* transitions in aromatic system
NMR Spectroscopy (¹H)Limited proton signals due to high substitution; aromatic protons at δ 7.0-8.0 ppm, carboxylic proton at δ 10-13 ppm
NMR Spectroscopy (¹³C)Aromatic carbons (δ 120-140 ppm), carboxylic carbon (δ ~165-170 ppm), C-Cl carbons (δ ~130-135 ppm)
Mass SpectrometryMolecular ion peak at m/z 282 with characteristic chlorine isotope pattern
X-ray CrystallographyNearly planar structure with slight deviations, bond lengths consistent with aromatic character
Raman SpectroscopyCharacteristic bands for aromatic ring vibrations and C-Cl stretching

XLogP3

4.7

Wikipedia

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Dates

Last modified: 08-15-2023

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